4-(1-(p-Tolyloxy)ethyl)benzoic acid
Description
4-(1-(p-Tolyloxy)ethyl)benzoic acid is a benzoic acid derivative featuring a p-tolyloxy ethyl group at the para position of the aromatic ring. The p-tolyloxy moiety consists of a methyl-substituted phenyl ether, while the ethyl bridge connects this group to the benzoic acid core. The carboxylic acid functional group confers reactivity, enabling salt formation or conjugation in synthetic applications.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[1-(4-methylphenoxy)ethyl]benzoic acid |
InChI |
InChI=1S/C16H16O3/c1-11-3-9-15(10-4-11)19-12(2)13-5-7-14(8-6-13)16(17)18/h3-10,12H,1-2H3,(H,17,18) |
InChI Key |
JLSKNTLYYACJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between 4-(1-(p-Tolyloxy)ethyl)benzoic acid and structurally related compounds:
Key Comparative Insights
Solubility and Lipophilicity :
- The p-tolyloxy ethyl group in the target compound likely confers moderate lipophilicity, bridging the polarity of 4-hydroxybenzoic acid (hydrophilic) and fully esterified derivatives like 4-(pentyloxy)phenyl ester (hydrophobic) .
- The hydroxyethyl ester in 4-((2-Hydroxyethoxy)carbonyl)benzoic acid enhances water solubility due to its hydroxyl group, unlike the target compound’s ether linkage .
Chemical Stability :
- Ether bonds (as in the target compound) are generally more hydrolytically stable than esters (e.g., 4-(pentyloxy)phenyl ester), making the former preferable in formulations requiring prolonged shelf-life .
- Hydrazine derivatives (e.g., 4-(1-(2-(tert-Butoxycarbonyl)hydrazinyl)ethyl)benzoic acid) are reactive intermediates but less stable under acidic conditions compared to ethers .
Synthetic Utility :
- Compounds with tert-butoxycarbonyl (Boc) groups, such as those in and , are widely used as protecting groups in organic synthesis. The target compound’s ether group may serve as a stable linker in multi-step syntheses .
- Diazepane-containing analogs () demonstrate the role of nitrogen heterocycles in enhancing bioavailability for pharmaceutical applications, a feature absent in the target compound .
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